Salsolidine
Overview
Description
Synthesis Analysis
The synthesis of salsolidine has been explored through various strategies, with particular attention to achieving optically active forms. Kaufman discussed diverse synthetic pathways leading to both racemic and enantiomerically enriched salsolidine (Kaufman, 2004). Kametani and Okawara achieved the asymmetric synthesis of optically active salsolidine by reducing optically active N-alkyl-3,4-dihydro-6,7-dimethoxyisoquinolinium iodides, followed by hydrogenolysis (Kametani & Okawara, 1977). Furthermore, Grajewska and Rozwadowska synthesized (R)-(+)-salsolidine of high enantiomeric purity using the Pomeranz–Fritsch–Bobbitt methodology (Grajewska & Rozwadowska, 2007).
Molecular Structure Analysis
The molecular structure of salsolidine is characterized by its 1-substituted tetrahydroisoquinoline core. This structure has been the subject of extensive analysis to understand its synthesis and biological activity. The enantiomeric purity and specific configurations have been crucial in studies aiming at understanding its chemical and biochemical properties.
Chemical Reactions and Properties
Salsolidine undergoes various chemical reactions, including N-methylation and oxidative processes, as part of its metabolic pathway in the brain. Niwa et al. demonstrated the endogenous synthesis of N-methylsalsolinol, an analogue of salsolidine, in rat brain, highlighting the metabolic transformations salsolidine can undergo (Niwa et al., 1992).
Physical Properties Analysis
While specific studies detailing the physical properties of salsolidine were not identified in this search, the physical properties such as solubility, melting point, and optical activity are generally determined through empirical studies and are crucial for its characterization and application in further chemical reactions.
Chemical Properties Analysis
The chemical properties of salsolidine, including its reactivity and stability, are influenced by its molecular structure. The presence of the tetrahydroisoquinoline moiety contributes to its ability to undergo specific chemical transformations, including N-methylation, which has significant implications for its biological activity and metabolism.
- Kaufman, 2004: Discusses synthetic strategies for salsolidine.
- Kametani & Okawara, 1977: Details on asymmetric synthesis.
- Grajewska & Rozwadowska, 2007: Highlights the synthesis of high enantiomeric purity salsolidine.
- Niwa et al., 1992: Demonstrates endogenous synthesis of N-methylsalsolinol.
Scientific Research Applications
Synthesis and Chemical Properties
- Salsolidine is a tetrahydroisoquinoline, synthesized through various strategies, particularly focusing on its optically active forms. The synthesis methods are diverse, reflecting its chemical complexity and potential for various scientific applications (Kaufman, 2004).
- Advanced synthetic techniques have been developed to achieve high enantiomeric purity of Salsolidine, highlighting its significance in stereochemistry and medicinal chemistry (Grajewska & Rozwadowska, 2007).
- Research into the synthesis of (R)-(+)- and (S)-(−)-salsolidine has been conducted, underscoring the importance of its chirality in scientific studies (Chrzanowska, 2002).
Biological and Pharmacological Potential
- Salsolidine and its derivatives have been studied for their potential biological effects, such as cytotoxicity in cell cultures and their actions on tumor strains, providing insights into its possible therapeutic applications (Kuznetsova et al., 2005).
- Investigations into the reinforcing properties of Salsolinol (related to Salsolidine) in the brain suggest its possible role in neurological processes and disorders (Rodd et al., 2008).
- Salsolinol, structurally similar to Salsolidine, has been shown to impact neural stem cells, indicating its relevance in neuroscientific research and potential implications in neurodegenerative diseases (Shukla et al., 2013).
- The role of Salsolidine-derived alkaloids as monoamine oxidase inhibitors and their occurrence in human brains point to its significance in neuropsychiatric research and potential therapeutic applications (Naoi et al., 2004).
Additional Applications
- Salsolidine's properties have been utilized in structural and kinetic studies, such as in the case of artificial imine reductases, demonstrating its utility in enzymology and biocatalysis research (Robles et al., 2014).
- Its presence in natural sources like Salsola plants, and its role in phytochemical studies, has been noted, further expanding its scope in botanical and pharmacognostic research (Loizzo et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYJLVDKPJHJCF-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC(=C(C=C2CCN1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318133 | |
Record name | Salsolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
493-48-1 | |
Record name | Salsolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=493-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salsolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salsolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SALSOLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMS4D62O1I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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